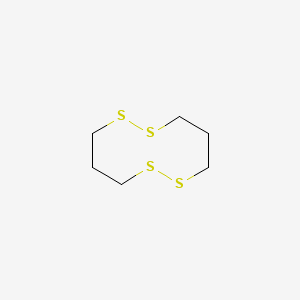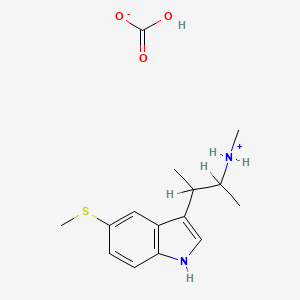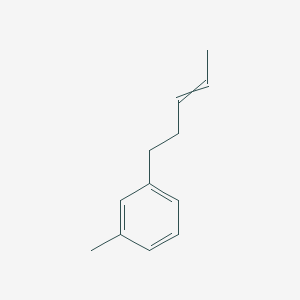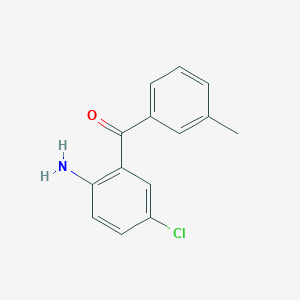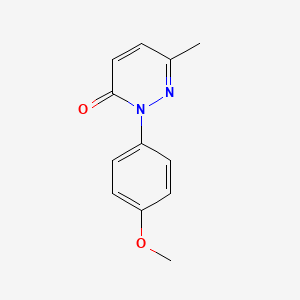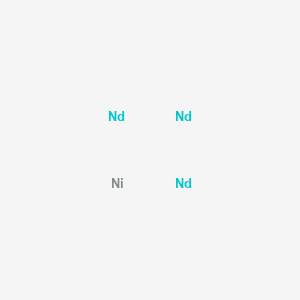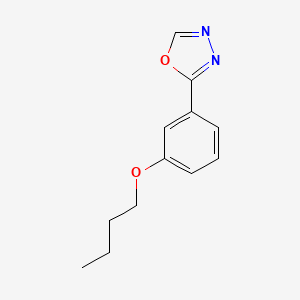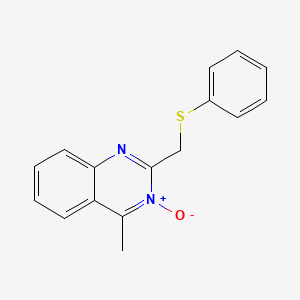
Germanium;scandium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germanium-scandium compound: is a unique material that combines the properties of germanium and scandium. Germanium is a metalloid with semiconductor properties, while scandium is a rare earth metal known for its high melting point and strength. The combination of these two elements results in a compound with interesting and potentially useful properties in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solid-State Reaction: Germanium and scandium can be combined through a solid-state reaction. This involves mixing finely powdered germanium and scandium in stoichiometric amounts and heating the mixture in an inert atmosphere to prevent oxidation. The reaction typically occurs at high temperatures, around 1000°C.
Chemical Vapor Deposition (CVD): Another method involves the use of chemical vapor deposition, where germanium and scandium precursors are vaporized and then reacted on a substrate to form the compound. This method allows for precise control over the composition and thickness of the resulting material.
Industrial Production Methods:
Electrochemical Deposition: This method involves the electrochemical reduction of germanium and scandium ions in a solution to form the compound on an electrode surface. This technique is useful for producing thin films of the germanium-scandium compound.
Melt Spinning: In this method, a molten mixture of germanium and scandium is rapidly cooled to form a thin ribbon of the compound. This technique is often used to produce amorphous or nanocrystalline materials.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The germanium-scandium compound can undergo oxidation reactions, forming oxides such as germanium dioxide (GeO2) and scandium oxide (Sc2O3).
Reduction: Reduction reactions can convert the oxides back to the elemental form or to lower oxidation states.
Substitution: The compound can participate in substitution reactions where one element in the compound is replaced by another element.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O2) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reducing Agents: Hydrogen gas (H2) or carbon monoxide (CO) can be used as reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products Formed:
Oxides: Germanium dioxide (GeO2) and scandium oxide (Sc2O3) are common products of oxidation reactions.
Elemental Forms: Elemental germanium and scandium can be obtained through reduction reactions.
Halides: Germanium halides (e.g., GeCl4) and scandium halides (e.g., ScCl3) can be formed through substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: The germanium-scandium compound can be used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Semiconductors: Due to its semiconductor properties, the compound is used in the development of electronic devices such as transistors and diodes.
Biology:
Biomedical Applications:
Medicine:
Therapeutic Agents: Research is ongoing to explore the use of germanium-scandium compounds in the treatment of diseases, leveraging their biological activity and low toxicity.
Industry:
Aerospace: The high strength and low weight of the compound make it suitable for use in aerospace components.
Optoelectronics: The compound’s ability to interact with light makes it useful in optoelectronic devices such as photodetectors and solar cells.
Mechanism of Action
The mechanism by which the germanium-scandium compound exerts its effects is primarily through its interaction with molecular targets and pathways. The compound can interact with various enzymes and proteins, altering their activity and leading to changes in cellular processes. In biomedical applications, the compound can be designed to target specific cells or tissues, enhancing its therapeutic efficacy.
Comparison with Similar Compounds
Germanium-Silicon Compounds: These compounds also exhibit semiconductor properties and are used in electronic devices.
Scandium-Aluminum Alloys: These alloys are known for their high strength and are used in aerospace applications.
Uniqueness:
- The germanium-scandium compound combines the semiconductor properties of germanium with the high strength and thermal stability of scandium, making it unique among similar compounds. Its diverse applications in various fields highlight its versatility and potential for future research and development.
Properties
Molecular Formula |
GeSc |
|---|---|
Molecular Weight |
117.59 g/mol |
IUPAC Name |
germanium;scandium |
InChI |
InChI=1S/Ge.Sc |
InChI Key |
WLMORHSIGYAZCG-UHFFFAOYSA-N |
Canonical SMILES |
[Sc].[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


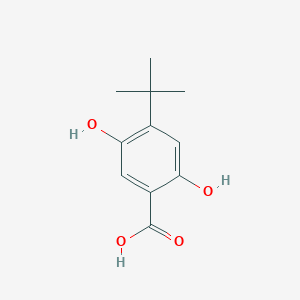

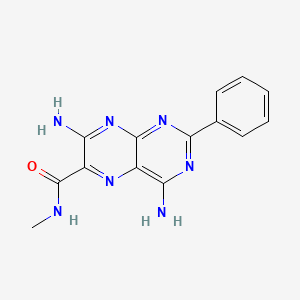
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
